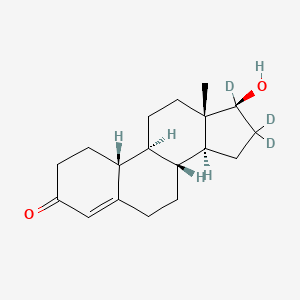

CID 71750926

描述

The compound (8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-one is a complex organic molecule. It has a molecular formula of C73H98O9 and an average mass of 1119.554 Da .

Physical And Chemical Properties Analysis

The compound has a molecular formula ofC73H98O9, an average mass of 1119.554 Da, and a monoisotopic mass of 1118.721069 Da . No predicted properties have been calculated for this compound .

科学研究应用

运动医学和兴奋剂控制

雄烷酮-d3 通常用作检测运动中滥用雄烷酮的内标。 由于其氘代形式,它提供了与非氘代药物清晰的色谱分离,从而可以在生物样本中进行精确的定量 。这种应用对于反兴奋剂实验室确保运动的公平竞争至关重要。

药代动力学和药物代谢

研究人员利用雄烷酮-d3 来研究雄烷酮的药代动力学。 通过比较氘代形式和非氘代形式的代谢谱,科学家可以更好地了解药物的吸收、分布、代谢和排泄(ADME)过程 。

内分泌学研究

在内分泌学中,雄烷酮-d3 作为一种工具来研究合成合成代谢类固醇对激素水平的影响。 它有助于评估雄烷酮对各种激素途径的影响,包括其对睾酮水平的影响 。

骨科和骨密度研究

雄烷酮-d3 用于研究,以探索合成代谢类固醇对骨密度和愈合的影响。 它在与骨质疏松症和骨折愈合相关的研究中的应用尤其引起骨科研究人员的兴趣 。

肌肉萎缩和康复

该化合物在肌肉生理学研究中的作用意义重大,尤其是在肌肉萎缩疾病的背景下。 雄烷酮-d3 有助于研究合成代谢类固醇在恶病质和肌少症等疾病中的治疗潜力 。

兽医学

在兽医学中,雄烷酮-d3 用于研究合成代谢类固醇对动物生长和肌肉发育的影响。 它在畜牧业研究中特别有用,可以优化生长速度,同时确保肉类产品对人类食用的安全性 。

神经生物学

雄烷酮-d3 对中枢神经系统的影响是另一个研究领域。 它用于研究雄烷酮的神经保护作用,可能为治疗神经退行性疾病提供见解 。

分析化学发展

最后,雄烷酮-d3 在开发新的分析方法中起着至关重要的作用。 其稳定的同位素标记使其成为质谱法和其他分析技术的理想参考化合物,从而推动了分析化学的进步 。

作用机制

Target of Action

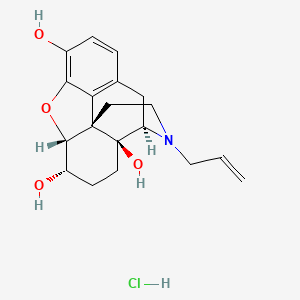

CID 71750926, also known as Nandrolone-d3, primarily targets the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone . The androgen receptor plays a crucial role in the development and maintenance of male sexual characteristics .

Mode of Action

Nandrolone-d3 acts as an agonist to the androgen receptor . Once Nandrolone-d3 binds to the androgen receptor, it allows the receptor to enter the nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA . The areas of binding are called hormone response elements (HREs), which influence the transcriptional activity of certain genes, producing the androgen effects .

Biochemical Pathways

The primary biochemical pathway affected by Nandrolone-d3 is the androgen signaling pathway . This pathway is responsible for the expression of genes that regulate the development and maintenance of male sexual characteristics . By acting as an agonist to the androgen receptor, Nandrolone-d3 can influence the activity of this pathway and its downstream effects .

Result of Action

The molecular and cellular effects of Nandrolone-d3’s action are primarily related to its influence on the androgen receptor and the subsequent activation of the androgen signaling pathway . This can lead to the expression of genes that regulate male sexual characteristics . The specific molecular and cellular effects can vary depending on the tissue and the specific genes that are expressed .

属性

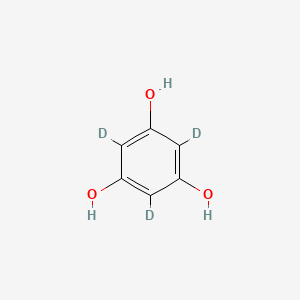

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,13-17,20H,2-9H2,1H3/t13-,14+,15+,16-,17-,18-/m0/s1/i7D2,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPAGDVCDWIYMMC-UEEMPIPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=O)CC[C@H]34)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858161 | |

| Record name | (17beta)-17-Hydroxyestr-4-en-3-one-16,16,17-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120813-22-1 | |

| Record name | (17beta)-17-Hydroxyestr-4-en-3-one-16,16,17-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What types of samples and matrices have been analyzed using Nandrolone-d3 as an internal standard?

A1: Research demonstrates the use of Nandrolone-d3 in analyzing various complex matrices, including:

- Fishery Products: Nandrolone-d3 has been used to quantify Testosterone Propionate residues in fish and shrimp muscle tissue. [, ]

- Infant Formula: The compound has been successfully applied to determine Estradiol Benzoate residues in infant formula milk powder. []

- Hair Samples: Nandrolone-d3 has proven valuable in quantifying Nandrolone, Testosterone, and their esters in both rat and human hair samples. [, ]

Q2: What are the reported limits of detection and quantification for analytical methods utilizing Nandrolone-d3 as an internal standard?

A2: Reported limits of detection and quantification vary depending on the specific analyte, sample matrix, and analytical method used. For instance:

- Testosterone Propionate in Fishery Products: Using Gas Chromatography-Mass Spectrometry (GC-MS), a limit of quantitation (LOQ) of 1.0 μg/kg was achieved. [] A High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method demonstrated a LOQ of 0.5 μg/kg. []

- Estradiol Benzoate in Infant Formula: A Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method achieved a LOQ of 0.95 μg/kg. []

- Nandrolone and Testosterone in Hair: Using GC-MS, a LOQ of 50 pg/mg for Nandrolone and Testosterone was achieved. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methoxy-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one hydrochloride](/img/structure/B1512218.png)

![2,6-Dibromoimidazo[1,2-b]pyridazine](/img/structure/B1512224.png)

![6-Bromo-4H-cyclopenta[D]pyrimidin-4-one](/img/structure/B1512233.png)

![tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B1512236.png)

![3-Bromothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1512239.png)

![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde](/img/structure/B1512244.png)